molecular formula C10H16N2O2S B2958449 Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate CAS No. 2248353-79-7

Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate

Cat. No.: B2958449
CAS No.: 2248353-79-7
M. Wt: 228.31
InChI Key: UTDDNFXERKOWRT-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-methyl-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of thiazole-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of thiazole derivatives with enzymes and receptors.

Medicine

In medicine, this compound has potential applications as a precursor for the development of pharmaceutical agents. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoate
  • Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]butanoate
  • Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]pentanoate

Uniqueness

Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate is unique due to its specific combination of a thiazole ring and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-7-6-15-9(12-7)11-5-8(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDDNFXERKOWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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